
(S)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride: is a chemical compound with significant potential in various scientific and industrial applications. This compound features a benzyl group attached to a pyrrolidin-3-yl moiety, which is further connected to a 4-iodo-benzenesulfonamide group. The presence of iodine and the sulfonamide group makes it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzyl-3-pyrrolidinol with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the desired purity and structural integrity of the compound.
Chemical Reactions Analysis
(S)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride: can undergo various types of chemical reactions:
Oxidation: The iodine atom in the compound can be oxidized to form iodine-containing byproducts.
Reduction: The compound can be reduced to remove the iodine atom, resulting in a different structural isomer.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or alcohols, to create new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine monochloride can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Iodine-containing byproducts.
Reduction: Structural isomers without iodine.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound can be used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
(S)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride: can be compared with other similar compounds, such as (R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride and N-(1-Benzyl-pyrrolidin-3-YL)-4-bromo-benzenesulfonamide hydrochloride The key differences lie in the stereochemistry and the halogen atom present in the compound
Comparison with Similar Compounds
(R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride
N-(1-Benzyl-pyrrolidin-3-YL)-4-bromo-benzenesulfonamide hydrochloride
N-(1-Benzyl-pyrrolidin-3-YL)-4-chloro-benzenesulfonamide hydrochloride
(S)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C17H20ClIN2O2S |
|---|---|
Molecular Weight |
478.8 g/mol |
IUPAC Name |
N-[(3S)-1-benzylpyrrolidin-3-yl]-4-iodobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C17H19IN2O2S.ClH/c18-15-6-8-17(9-7-15)23(21,22)19-16-10-11-20(13-16)12-14-4-2-1-3-5-14;/h1-9,16,19H,10-13H2;1H/t16-;/m0./s1 |
InChI Key |
SUVKXARBBZNQCH-NTISSMGPSA-N |
Isomeric SMILES |
C1CN(C[C@H]1NS(=O)(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


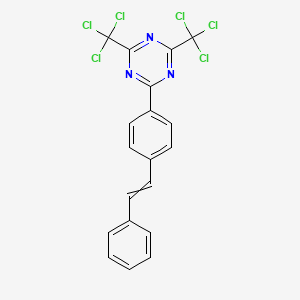
![6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B15349600.png)
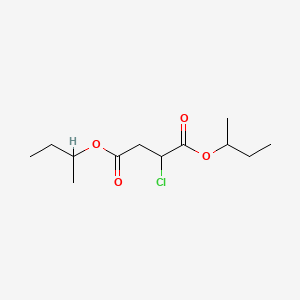
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B15349612.png)
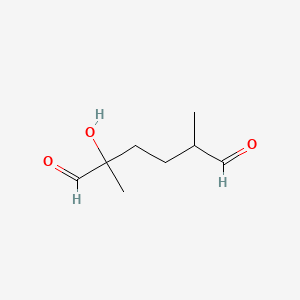

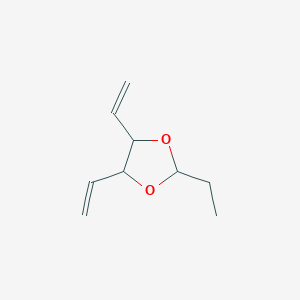
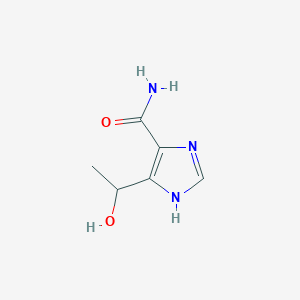
![7,8-Dimethoxy-2-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15349634.png)
![Propanedinitrile, [(6-methoxy-3-pyridinyl)methyl]-(9CI)](/img/structure/B15349635.png)
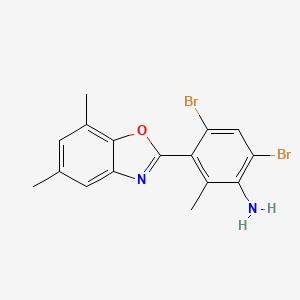
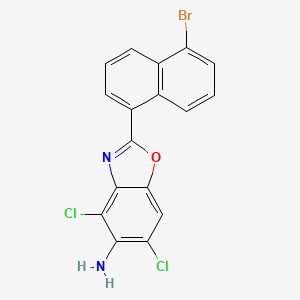
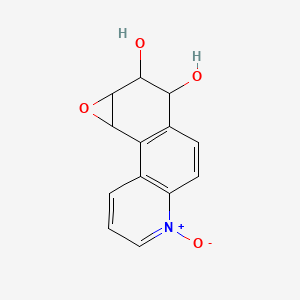
![5-[(sec-Butylmercapto)methyl]-5-ethylbarbituric acid](/img/structure/B15349659.png)
